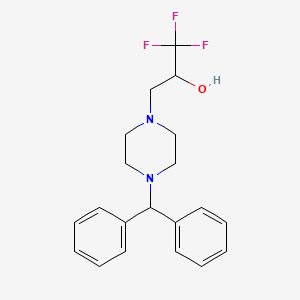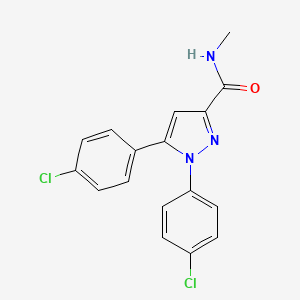
1,5-bis(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
1,5-bis(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a compound that has been studied for its potential antidepressant action . It has been found to inhibit serotonin reuptake, similar to the standard drug sertraline .
Synthesis Analysis
The compound was synthesized as part of a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines . These were designed based on the structure-activity relationship (SAR) data available for sertraline and other antidepressant drugs .Molecular Structure Analysis
The molecular formula of this compound is C17H12Cl2O . Its average mass is 303.183 Da and its monoisotopic mass is 302.026520 Da .Chemical Reactions Analysis
The compound was screened for in vitro 5HT reuptake inhibition using the platelet model . It showed the same serotonin uptake inhibition (absorbance 0.22) as that of the standard drug sertraline (absorbance 0.22) .Applications De Recherche Scientifique
Appetite Suppression and Body Weight Reduction
1,5-bis(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide analogues have been synthesized and evaluated for their potential in appetite suppression and body weight reduction in animal models. These compounds, due to their CB1 antagonistic activity, have shown significant results in vivo, along with a favorable pharmacokinetic profile (Srivastava et al., 2007).
Anti-TMV Activity
Novel bis-pyrazole compounds, including variants of this compound, have been designed and synthesized to investigate their biological activity. Some of these compounds demonstrated significant inactivation effects against Tobacco Mosaic Virus (TMV), suggesting potential applications in plant protection and virology (Zhang et al., 2012).
Antimicrobial Activities
A range of 1,5-diaryl pyrazole derivatives, including structures related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ragavan et al., 2010).
Cathepsin Inhibition
Research into pyrazole derivatives, including those similar to this compound, has led to the discovery of compounds that can inhibit cathepsins B and K. These findings are significant for the development of new therapeutic agents for diseases where cathepsin activity is a factor (Lukić et al., 2017).
Insecticidal Properties
Some derivatives of this compound have been evaluated as potential insecticides. These compounds exhibited significant toxicity against various stored-product insects, highlighting their potential in pest control applications (Kramer & McGregor, 1978).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,5-bis(4-chlorophenyl)-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-2-4-12(18)5-3-11)22(21-15)14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTRUKDINFDGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
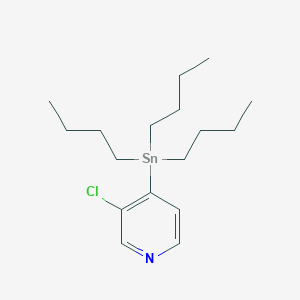
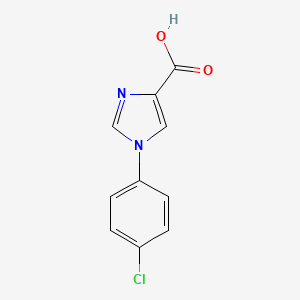
![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)

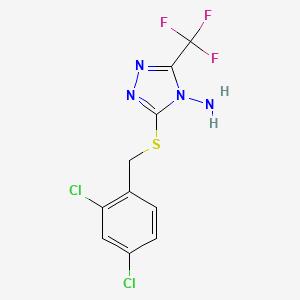
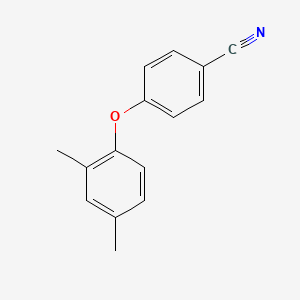
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037164.png)

![3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3037167.png)
